

Propyl Phenylacetate: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	Propyl phenylacetate	
Cat. No.:	B1585323	Get Quote

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This guide provides a detailed examination of **propyl phenylacetate**, a significant ester in various scientific and industrial applications. It covers its fundamental chemical identity, physicochemical properties, and established synthesis methodologies.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for unambiguous identification in research and development. The standard name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is propyl 2-phenylacetate[1].

Beyond its formal IUPAC name, **propyl phenylacetate** is recognized by a variety of synonyms in commercial and academic literature. These alternative names are crucial to recognize when conducting comprehensive literature searches and material sourcing.

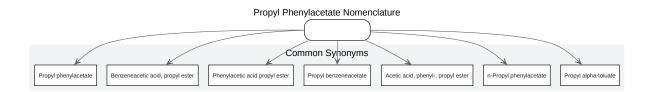
Common Synonyms:[1][2][3][4]

- Propyl phenylacetate
- Benzeneacetic acid, propyl ester
- Phenylacetic acid propyl ester
- Propyl benzeneacetate



- · Acetic acid, phenyl-, propyl ester
- n-Propyl phenylacetate
- Propyl alpha-toluate

The following diagram illustrates the relationship between the IUPAC name and its common synonyms.



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Relationship between IUPAC Name and Synonyms.

Physicochemical Properties

A summary of the key quantitative data for **propyl phenylacetate** is presented below. These properties are essential for its application in various experimental and industrial settings.



Property	Value	Reference
Molecular Formula	C11H14O2	[2][5]
Molecular Weight	178.23 g/mol	[1][3]
CAS Registry Number	4606-15-9	[2][5]
Appearance	Colorless liquid	[1]
Odor	Honey-like, fruity, apricot-rose type	[1]
Specific Gravity	1.005 @ 25 °C	[6]
Refractive Index	1.494 @ 20 °C	[6]
Boiling Point	Not specified	
Flash Point	> 100 °C (> 212 °F)	[6]

Experimental Protocols for Synthesis

The synthesis of **propyl phenylacetate** is typically achieved through the esterification of phenylacetic acid with propanol. Several catalytic methods have been reported, each with distinct advantages.

Enzymatic Esterification using Immobilized Lipase

This method utilizes an enzyme catalyst, offering high selectivity and mild reaction conditions.

- Reactants: Phenylacetic acid and n-propanol.
- Catalyst: Immobilized Candida antarctica lipase-B (CAL-B).
- Solvent: Heptane.
- General Protocol: A study focused on the synthesis of **propyl phenylacetate** via an esterification reaction in the presence of immobilized CAL-B. The reaction was performed in a heptane medium with a 1:2 molar ratio of phenylacetic acid to propanol. The study



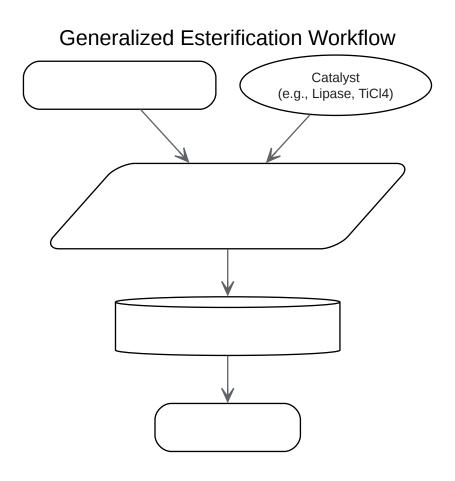
investigated the effects of various kinetic and thermodynamic factors to optimize the total percent conversion[7].

Titanium Tetrachloride-Assisted Direct Esterification

This chemical approach involves the activation of the carboxylic acid for ester synthesis.

- Reactants: A carboxylic acid (e.g., phenylacetic acid) and an alcohol (e.g., propanol).
- Activating Agent: Titanium tetrachloride (TiCl₄).
- General Protocol: While a specific protocol for **propyl phenylacetate** was part of a broader study, the general principle involves using titanium tetrachloride to facilitate the direct esterification of carboxylic acids with alcohols[8]. This method is presented as a valuable tool in organic synthesis for preparing various esters.

The following workflow illustrates a generalized esterification process for the synthesis of **propyl phenylacetate**.





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Generalized workflow for **propyl phenylacetate** synthesis.

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